2-Demethylspeciosine

Description

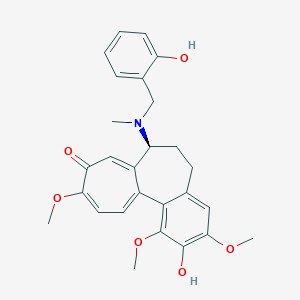

2-Demethylspeciosine (C21H23NO6), also referred to as speciocolchine, is a minor alkaloid isolated from Colchicum species. Structurally, it is characterized by the absence of a methyl group at position 2 of the colchicine skeleton, distinguishing it from its parent compound, colchicine . This demethylation alters its molecular interactions, particularly in biological systems such as microtubule dynamics. Partial synthesis of this compound and its diacetate derivative (compound 8) has been achieved to study its pharmacological properties, notably its antitubulin activity . While colchicine is a well-established inhibitor of tubulin polymerization, this compound exhibits markedly reduced potency, highlighting the critical role of methyl group positioning in bioactivity .

Properties

CAS No. |

111509-13-8 |

|---|---|

Molecular Formula |

C27H29NO6 |

Molecular Weight |

463.5 g/mol |

IUPAC Name |

(7S)-2-hydroxy-7-[(2-hydroxyphenyl)methyl-methylamino]-1,3,10-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |

InChI |

InChI=1S/C27H29NO6/c1-28(15-17-7-5-6-8-21(17)29)20-11-9-16-13-24(33-3)26(31)27(34-4)25(16)18-10-12-23(32-2)22(30)14-19(18)20/h5-8,10,12-14,20,29,31H,9,11,15H2,1-4H3/t20-/m0/s1 |

InChI Key |

GIMKKBXYBJRFFI-FQEVSTJZSA-N |

SMILES |

CN(CC1=CC=CC=C1O)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC |

Isomeric SMILES |

CN(CC1=CC=CC=C1O)[C@H]2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC |

Canonical SMILES |

CN(CC1=CC=CC=C1O)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC |

Synonyms |

2-demethylspeciosine speciocholchine |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

| Compound | Structural Modification | Key Feature |

|---|---|---|

| Colchicine | Reference compound | Methyl group at position 2 |

| This compound | Demethylation at position 2 | Lacks methyl group at position 2 |

| Diacetate 8 | Acetylation of hydroxyl groups | Increased lipophilicity vs. parent compound |

| N-Acetoacetyl-deacetylcolchicine | Acetoacetyl group at N-position | Retains colchicine-like activity |

These modifications influence solubility, binding affinity to tubulin, and metabolic stability .

Table 2: Antitubulin Activity of this compound and Analogues

Key Findings:

- N-Acetoacetyl-deacetylcolchicine demonstrates that modifications at the N-position (e.g., acetoacetyl substitution) preserve antitubulin efficacy, mimicking colchicine’s mechanism .

- This compound ’s reduced activity underscores the necessity of the methyl group at position 2 for optimal tubulin binding. Molecular docking studies suggest that demethylation disrupts hydrophobic interactions with tubulin’s β-subunit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.